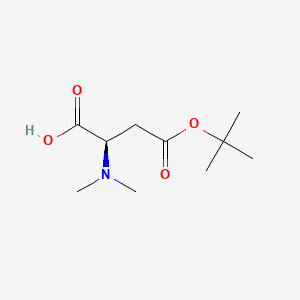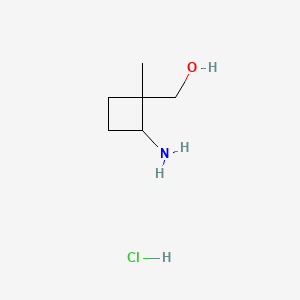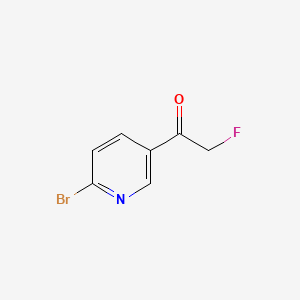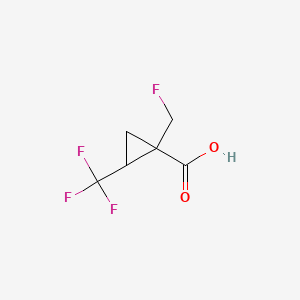![molecular formula C7H17ClN2O2S B6608119 N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride CAS No. 2839156-80-6](/img/structure/B6608119.png)
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride, also known as NAMPS, is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid that is soluble in water and is used as a reagent in organic synthesis. NAMPS has been used for a variety of purposes, including the synthesis of peptides and peptidomimetics, the synthesis of heterocyclic compounds, and the synthesis of chiral compounds.
Wirkmechanismus
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride acts as an activating agent for the synthesis of peptides and peptidomimetics. It is believed to act by forming a covalent bond with the carboxyl group of the amino acid, which activates the carboxyl group and facilitates the formation of an amide bond. Additionally, this compound is believed to act as a catalyst for the formation of heterocyclic compounds, such as imidazoles and pyridines.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be metabolized or excreted in the body, and thus is not believed to have any effect on the body.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available from chemical suppliers. Additionally, it is relatively stable and can be stored for long periods of time. However, it has some limitations. It is a relatively weak activating agent, and thus may not be suitable for the synthesis of highly sensitive compounds. Additionally, it is not suitable for the synthesis of peptides with more than four amino acid residues, as the reaction rate decreases with increasing chain length.
Zukünftige Richtungen
There are several potential future directions for the use of N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride. It could be used to synthesize more complex peptides, such as those with more than four amino acid residues, or those with modified side chains. Additionally, it could be used to synthesize more complex heterocyclic compounds, such as those with multiple rings. Finally, it could be used to synthesize more complex chiral compounds, such as those with multiple chiral centers.
Synthesemethoden
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride can be synthesized using a variety of methods. The most common method is the reaction of cyclopropanecarboxylic acid chloride with N-methyl-2-aminoethanesulfonamide, followed by hydrolysis with hydrochloric acid. This method produces this compound in a yield of up to 90%. Alternatively, this compound can be synthesized from the reaction of 2-chloro-1,3-dioxolane with N-methyl-2-aminoethanesulfonamide, followed by hydrolysis with hydrochloric acid. This method produces this compound in a yield of up to 80%.
Wissenschaftliche Forschungsanwendungen
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide hydrochloride is commonly used in scientific research as a reagent for the synthesis of peptides and peptidomimetics. It has been used for the synthesis of a variety of peptide derivatives, including peptide amides, peptide esters, and peptide thioesters. Additionally, this compound has been used in the synthesis of heterocyclic compounds, such as imidazoles and pyridines. It has also been used in the synthesis of chiral compounds, such as chiral amines and chiral alcohols.
Eigenschaften
IUPAC Name |
N-[(1-aminocyclopropyl)methyl]propane-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-6(2)12(10,11)9-5-7(8)3-4-7;/h6,9H,3-5,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIPUUHRFCVBOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC1(CC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

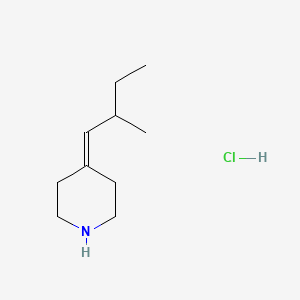
![2-bromo-5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B6608057.png)
![(2S)-1-[(difluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6608063.png)
![benzyl 2-ethyl-4-hydroxy-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B6608070.png)

![3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B6608080.png)
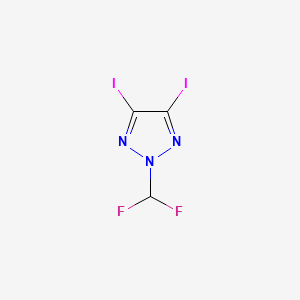

![7-tert-butyl 1-methyl 5H,6H,7H,8H,9H-imidazo[1,5-d][1,4]diazepine-1,7-dicarboxylate](/img/structure/B6608104.png)
